A Technical Guide to the Spectroscopic Characterization of 2-Butyltetrahydrofuran
A Technical Guide to the Spectroscopic Characterization of 2-Butyltetrahydrofuran
This guide provides an in-depth analysis of the spectroscopic data for 2-butyltetrahydrofuran (C₈H₁₆O, CAS No. 1004-29-1), a key heterocyclic ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into the structural elucidation of this compound using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
2-Butyltetrahydrofuran is a saturated cyclic ether with a butyl substituent at the 2-position. Its molecular structure presents a combination of an aliphatic alkyl chain and a tetrahydrofuran ring, making it a valuable model for understanding the spectroscopic signatures of substituted cyclic ethers. Accurate structural confirmation is paramount in its application, necessitating a multi-faceted analytical approach. This guide explains the causality behind the expected and observed spectroscopic data, providing a self-validating framework for the characterization of 2-butyltetrahydrofuran and related molecules.
The molecular structure of 2-Butyltetrahydrofuran is foundational to interpreting its spectra.
Caption: Molecular Structure of 2-Butyltetrahydrofuran.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. For 2-butyltetrahydrofuran, electron ionization (EI) is a common technique that leads to characteristic fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction : A dilute solution of 2-butyltetrahydrofuran in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities.
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Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).
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Fragmentation : The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral radicals.
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Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
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Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data and Interpretation
The mass spectrum of 2-butyltetrahydrofuran is available from the NIST WebBook.[1][2][3][4][5] The molecular ion (M⁺•) is expected at an m/z corresponding to its molecular weight, which is approximately 128 g/mol .[1][2][3][4][5]
Table 1: Key Mass Spectrometry Data for 2-Butyltetrahydrofuran
| m/z | Proposed Fragment | Interpretation |
| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 71 | [C₄H₇O]⁺ | Loss of the butyl radical (•C₄H₉) via alpha-cleavage. This is often the base peak for 2-alkyltetrahydrofurans. |
| 57 | [C₄H₉]⁺ | Butyl cation, resulting from cleavage of the C-C bond between the ring and the butyl group. |
| 43 | [C₃H₇]⁺ | Propyl cation, a common fragment from the butyl chain. |
The fragmentation of cyclic ethers is often initiated by the cleavage of a bond adjacent to the oxygen atom (alpha-cleavage) due to the stabilization of the resulting cation by the heteroatom.
Caption: Proposed EI-MS Fragmentation of 2-Butyltetrahydrofuran.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals reveal the connectivity of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation : Dissolve approximately 5-10 mg of 2-butyltetrahydrofuran in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.
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Data Acquisition : Place the NMR tube in the spectrometer. The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.
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Signal Detection : The relaxation of the excited nuclei induces a current in a receiver coil, which is recorded as a free induction decay (FID).
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Data Processing : A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which shows the characteristic peaks.
Predicted ¹H NMR Spectrum
While an experimental spectrum was not found in the searched public databases, a predicted spectrum can be constructed based on established chemical shift ranges for similar functional groups. The protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear at a lower field (higher ppm) compared to the alkyl chain protons.
Table 2: Predicted ¹H NMR Data for 2-Butyltetrahydrofuran
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |
| -O-CH- (ring) | 3.6 - 3.9 | Multiplet | 1H |
| -O-CH₂- (ring) | 3.3 - 3.7 | Multiplet | 2H |
| -CH₂- (butyl, adjacent to ring) | 1.3 - 1.6 | Multiplet | 2H |
| -CH₂-CH₂- (ring) | 1.5 - 2.0 | Multiplet | 4H |
| -CH₂-CH₂- (butyl) | 1.2 - 1.5 | Multiplet | 4H |
| -CH₃ (butyl) | 0.8 - 1.0 | Triplet | 3H |
Note: The protons on the tetrahydrofuran ring and the adjacent methylene group of the butyl chain may exhibit complex splitting patterns due to diastereotopicity.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation : A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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Data Acquisition : The experiment is run using a proton-decoupled pulse sequence, which results in a spectrum where each unique carbon appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio.
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Data Processing : Similar to ¹H NMR, the FID is Fourier transformed to generate the frequency-domain spectrum.
Predicted ¹³C NMR Spectrum
The predicted chemical shifts for the carbon atoms in 2-butyltetrahydrofuran are based on the shielding effects of the adjacent oxygen atom and the alkyl chain. Carbons bonded to the electronegative oxygen atom will be significantly deshielded.
Table 3: Predicted ¹³C NMR Data for 2-Butyltetrahydrofuran
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -O-C H- (ring) | 75 - 80 |
| -O-C H₂- (ring) | 67 - 72 |
| -C H₂- (butyl, adjacent to ring) | 35 - 40 |
| -C H₂- (ring, β to O) | 28 - 33 |
| -C H₂- (ring, γ to O) | 25 - 30 |
| -C H₂- (butyl) | 27 - 32 |
| -C H₂- (butyl) | 22 - 26 |
| -C H₃ (butyl) | 13 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation : Place a small drop of neat liquid 2-butyltetrahydrofuran directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
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Sample Spectrum : Acquire the spectrum of the sample. The instrument software automatically subtracts the background from the sample spectrum.
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Data Analysis : The resulting spectrum shows the percentage of transmittance (or absorbance) as a function of wavenumber (cm⁻¹).
Predicted IR Spectrum
For 2-butyltetrahydrofuran, the key diagnostic peaks are the C-H stretching vibrations of the alkyl groups and the C-O stretching vibration of the ether functional group.
Table 4: Predicted IR Absorption Bands for 2-Butyltetrahydrofuran
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 3000 | C-H stretch (sp³ hybridized) | Strong |
| 1450 - 1470 | C-H bend (methylene) | Medium |
| 1370 - 1380 | C-H bend (methyl) | Medium-Weak |
| 1050 - 1150 | C-O stretch (aliphatic ether) | Strong |
The most characteristic feature in the IR spectrum of an ether is the strong C-O stretching absorption.[6][7] The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of an O-H group, and the lack of a strong absorption around 1700 cm⁻¹ would rule out a carbonyl (C=O) group.
Holistic Spectroscopic Interpretation
The combined analysis of MS, NMR, and IR data provides a comprehensive and self-validating structural confirmation of 2-butyltetrahydrofuran.
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Mass Spectrometry confirms the molecular weight of 128 amu and shows a characteristic fragmentation pattern for a 2-alkyltetrahydrofuran, with a base peak at m/z 71 due to the loss of the butyl group.
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¹H and ¹³C NMR Spectroscopy (predicted) would map out the complete carbon-hydrogen framework. The downfield shifts in both spectra would be indicative of the carbons and protons in close proximity to the electron-withdrawing oxygen atom of the ether. The integration and splitting patterns in the ¹H NMR spectrum would further confirm the number and connectivity of the protons.
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Infrared Spectroscopy (predicted) would confirm the presence of the ether functional group through a strong C-O stretch and the aliphatic nature of the molecule with characteristic C-H stretches, while also confirming the absence of other key functional groups like hydroxyls or carbonyls.
Together, these three spectroscopic techniques provide orthogonal and complementary information, leading to an unambiguous identification and structural elucidation of 2-butyltetrahydrofuran.
References
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National Institute of Standards and Technology. (n.d.). Furan, 2-butyltetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Butyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-butyl tetrahydrofuran. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2-Butyltetrahydrofuran. American Chemical Society. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]
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